

Physical and chemical properties of pure Calceolarioside A.

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Compound of Interest

Compound Name: **Calceolarioside A**

Cat. No.: **B1237901**

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Calceolarioside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside A is a phenylpropanoid glycoside, a class of naturally occurring phenolic compounds found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a detailed overview of the known physical and chemical properties of pure **Calceolarioside A**, methodologies for its study, and insights into its biological mechanisms of action.

Physical and Chemical Properties

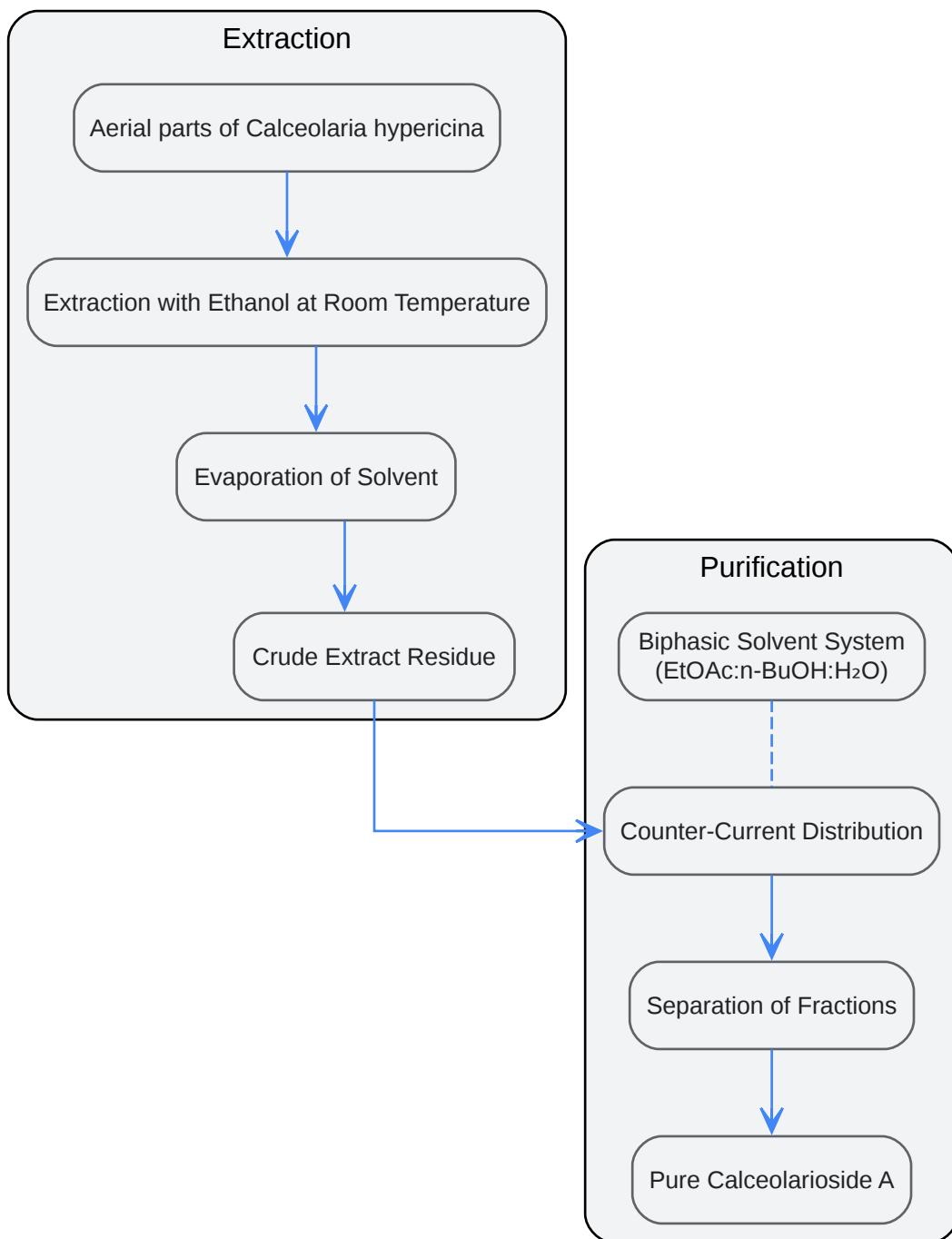
The fundamental physical and chemical characteristics of **Calceolarioside A** are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₂₆ O ₁₁	[1]
Molecular Weight	478.44 g/mol	[1]
Appearance	White powder	
Purity	≥95-98% (as commercially available)	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.	
Storage Conditions	Short term at 0°C, long term at -20°C, desiccated.	
CAS Number	84744-28-5	[1]
IUPAC Name	[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[1]
SMILES	C1=CC(=C(C=C1CCO[C@H]2--INVALID-LINK--CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O">C@@HO)O)O	[1]
XLogP3-AA	0.6	[1]
Hydrogen Bond Donors	7	[1]
Hydrogen Bond Acceptors	11	[1]
Rotatable Bond Count	9	[1]
Exact Mass	478.14751164 Da	[1]
Topological Polar Surface Area	186 Å ²	[1]

Experimental Protocols

Isolation and Purification of Calceolarioside A from Calceolaria hypericina

A general workflow for the isolation of **Calceolarioside A** from its natural source is outlined below. This process involves extraction followed by chromatographic separation.



[Click to download full resolution via product page](#)*Isolation workflow for **Calceolarioside A**.***Methodology:**

- Plant Material: The aerial parts of *Calceolaria hypericina* are collected and identified.
- Extraction: The plant material is extracted with ethanol at room temperature.
- Concentration: The solvent is evaporated under reduced pressure to yield a crude extract residue.^[2]
- Purification: The crude extract is subjected to counter-current distribution using a biphasic solvent system composed of ethyl acetate, n-butanol, and water to separate the fractions and isolate pure **Calceolarioside A**.^[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical structure of **Calceolarioside A**.
- Sample Preparation: A few milligrams of purified **Calceolarioside A** are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. This allows for the complete assignment of proton and carbon signals, confirming the connectivity of the molecule.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **Calceolarioside A**.

- Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed, often coupled with liquid chromatography (LC-MS).
- Analysis: The mass spectrum will show the protonated molecule $[M+H]^+$, and tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which aids in structural confirmation. For **Calceolarioside A**, a precursor ion $[M+H]^+$ at m/z 479.1548 is observed.[\[1\]](#)

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the absorption maxima, which is characteristic of the chromophores present in the molecule.
- Sample Preparation: A dilute solution of **Calceolarioside A** is prepared in a suitable solvent, such as methanol or ethanol.
- Analysis: The UV-Vis spectrum is recorded, typically from 200 to 400 nm. Phenylpropanoid glycosides generally exhibit two major absorption bands.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in **Calceolarioside A**.
- Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
- Analysis: The infrared spectrum will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) functional groups.

In Vitro Anti-Inflammatory Activity Assay

LPS-Induced Cytokine Release in THP-1 Macrophages

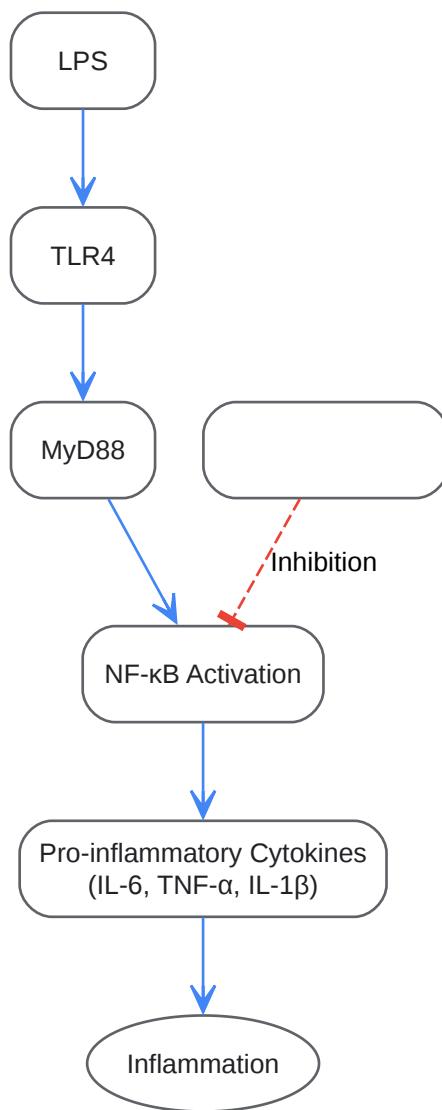
- Objective: To evaluate the anti-inflammatory potential of **Calceolarioside A** by measuring its effect on the production of pro-inflammatory cytokines.
- Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

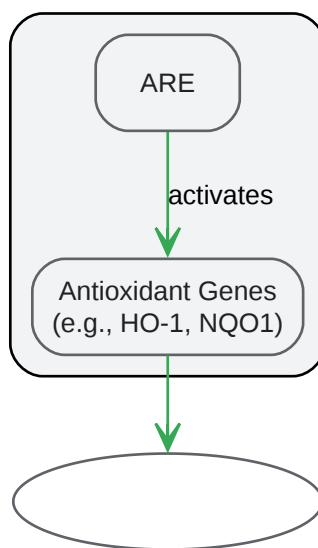
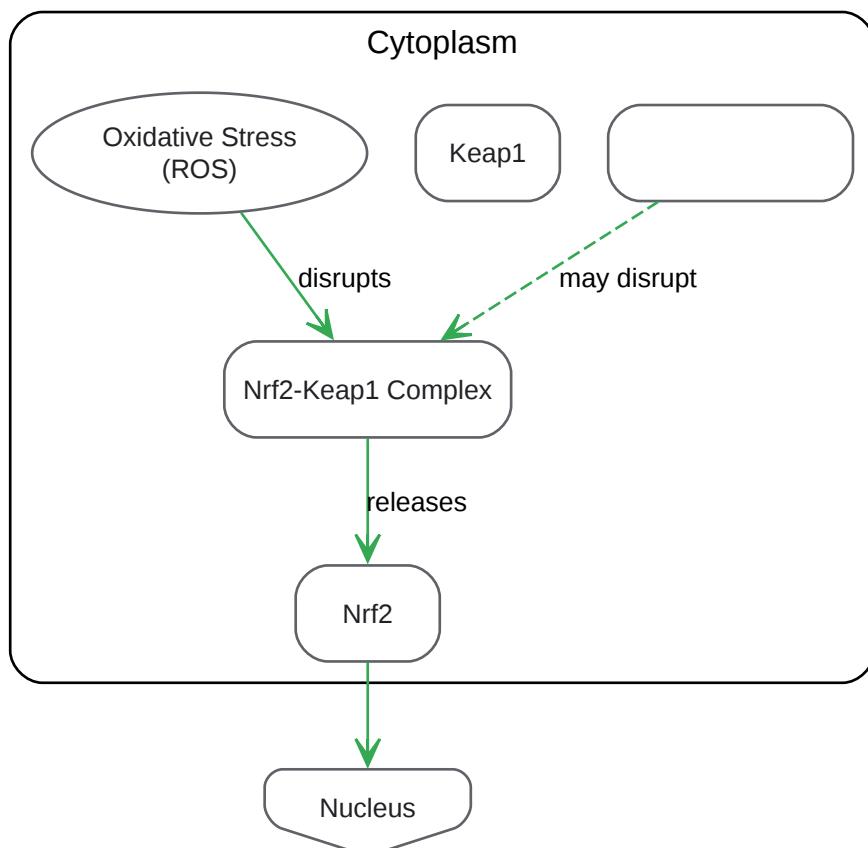
- Treatment: The differentiated THP-1 cells are pre-treated with varying concentrations of **Calceolarioside A** for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3]
- Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF- α), and Interleukin-1 beta (IL-1 β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][3]
- Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.[2]

Biological Activities and Signaling Pathways

Anti-Inflammatory Activity

Calceolarioside A has demonstrated significant anti-inflammatory properties. In *in vitro* studies using LPS-stimulated human THP-1 macrophages, it has been shown to reduce the secretion of the pro-inflammatory cytokines IL-6, TNF- α , and IL-1 β in a concentration-dependent manner. [2][3] This suggests that **Calceolarioside A** may interfere with inflammatory signaling pathways, such as the NF- κ B pathway, which is a key regulator of pro-inflammatory gene expression.





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